molecular formula C11H16ClNO2 B7860439 N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine

N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine

Cat. No.: B7860439
M. Wt: 229.70 g/mol
InChI Key: RKGRKJYBWYDHTH-UHFFFAOYSA-N
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Description

N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine is a synthetic organic compound with the CAS Number 1340422-18-5 and a molecular formula of C 11 H 16 ClNO 2 . It features a chloro and two methoxy functional groups on its benzyl aromatic ring, which can make it a valuable intermediate in medicinal chemistry research for the synthesis of more complex molecules . The compound has a molecular weight of 229.703 g/mol and key physicochemical properties include a calculated logP of 2.8576, a polar surface area (PSA) of 30.49 Ų, and a molar refractivity (MR) of 61.8177 . Researchers investigating structure-activity relationships (SAR) or the effects of substituted phenethylamine derivatives may find this compound of particular interest . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chloro-3,4-dimethoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-4-13-7-8-5-6-9(14-2)11(15-3)10(8)12/h5-6,13H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGRKJYBWYDHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=C(C=C1)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2 Chloro 3,4 Dimethoxybenzyl Ethanamine and Its Structural Analogs

Strategic Approaches to N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine Core Synthesis

The construction of the this compound core involves the strategic formation of a crucial carbon-nitrogen bond connecting the ethanamine unit to the 2-chloro-3,4-dimethoxybenzyl moiety. The efficiency of this synthesis hinges on the preparation of high-purity precursors and the selection of an appropriate coupling methodology.

The primary precursors for the target molecule are ethanamine and a reactive derivative of the 2-chloro-3,4-dimethoxybenzyl group, typically an aldehyde or a halide.

The synthesis of the key benzyl (B1604629) intermediate often begins with 2-chloroveratraldehyde (2-chloro-3,4-dimethoxybenzaldehyde). This aldehyde can be reduced to form 2-chloro-3,4-dimethoxybenzyl alcohol. A common laboratory method for this conversion involves using a reducing agent such as sodium borohydride (B1222165) in a solvent like methanol (B129727) or dichloromethane (B109758) at room temperature. chemicalbook.com The resulting alcohol serves as a stable intermediate that can be converted into a more reactive species for subsequent amination reactions.

To facilitate amine alkylation, the benzyl alcohol is typically converted to 2-chloro-3,4-dimethoxybenzyl chloride. This derivatization can be achieved using standard chlorinating agents like thionyl chloride or hydrogen chloride. An alternative approach, noted for the synthesis of related dimethoxybenzyl chlorides, involves a two-phase system with a phase-transfer catalyst, which can offer high selectivity for the desired monochlorinated product under mild conditions, making the process suitable for larger-scale production. google.com

For reductive amination pathways starting from a nitrile, the precursor 3,4-dimethoxyphenylacetonitrile (B126087) is utilized in the synthesis of related compounds. google.com This nitrile is hydrogenated in the presence of an amine to form the final product. google.com

Two primary strategies are employed to couple the benzyl and ethanamine precursors: direct N-alkylation and reductive amination.

Amine Alkylation: This method involves the direct reaction of an alkyl halide, such as 2-chloro-3,4-dimethoxybenzyl chloride, with ethanamine. wikipedia.org The reaction is a nucleophilic aliphatic substitution where the nitrogen atom of the amine attacks the electrophilic benzylic carbon, displacing the chloride. wikipedia.org However, a significant drawback of this approach is the difficulty in controlling the degree of alkylation. lumenlearning.commasterorganicchemistry.com The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the benzyl chloride. This results in the formation of a tertiary amine byproduct and can even proceed to a quaternary ammonium (B1175870) salt, creating a mixture of products that requires tedious separation and lowers the yield of the desired secondary amine. lumenlearning.commasterorganicchemistry.com

Reductive Amination: To circumvent the issue of over-alkylation, reductive amination is a widely used and more controlled alternative. masterorganicchemistry.com This process typically involves two steps. First, 2-chloro-3,4-dimethoxybenzaldehyde (B52801) is reacted with ethanamine to form a Schiff base, or imine, intermediate. masterorganicchemistry.comyoutube.com In the second step, this imine is selectively reduced to the target secondary amine. masterorganicchemistry.comyoutube.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.com These reagents are mild enough to not reduce the starting aldehyde, allowing for a one-pot reaction where the aldehyde, amine, and reducing agent are mixed together. masterorganicchemistry.com Another pathway involves the hydrogenation of a nitrile. For instance, a process for a similar compound, N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile in the presence of methylamine (B109427) and a supported catalyst. google.com This method can also be applied to the synthesis of N-(2-chloro-benzyl)(2-thienyl)-2-ethylamine by reacting 2-thiophene-acetonitrile with 2-chloro-benzylamine in the presence of hydrogen and a catalyst like Raney nickel or palladium on carbon. google.com

Synthesis of this compound Analogs and Derivatives

The synthetic routes to the core structure are versatile and can be readily adapted to produce a wide range of structural analogs by modifying either the amine component or the substituted benzyl group.

The identity of the final amine product is determined by the amine used as the starting material in either the alkylation or reductive amination pathway. The reductive amination of an aldehyde or ketone is exceptionally versatile for installing a diverse array of alkyl groups onto a nitrogen atom. masterorganicchemistry.com

Primary Amines: Using ammonia (B1221849) instead of ethanamine would lead to the corresponding primary amine, 2-chloro-3,4-dimethoxybenzylamine.

Tertiary Amines: Starting with a secondary amine, such as dimethylamine, would yield a tertiary amine, N-(2-chloro-3,4-dimethoxybenzyl)-N,N-dimethylethanamine.

Other Analogs: A wide variety of primary and secondary amines can be used to generate a library of compounds with different alkyl or aryl substituents on the nitrogen atom, allowing for systematic exploration of structure-activity relationships.

The aromatic portion of the molecule can be systematically altered by beginning the synthetic sequence with different substituted benzaldehyde (B42025) or benzyl halide precursors. This allows for the synthesis of analogs with varied substitution patterns on the phenyl ring. For example, research into 2-(3,4-dimethoxyphenyl)ethylamine derivatives demonstrates the synthesis of various analogs by modifying the phenylamino (B1219803) part of the molecule. nih.gov Similarly, starting with benzaldehydes that have different halogen substituents (e.g., fluoro-, bromo-), alternative alkoxy groups, or additional substituents at other positions on the ring would yield a diverse set of final compounds. The synthesis of 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine is an example of such an analog with a different substitution pattern. chemspider.com

Reaction Condition Optimization and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and cost. Key parameters for optimization include the choice of reagents, catalysts, solvent, temperature, and pressure.

For reductive amination , the choice of the reducing agent is paramount. Different hydrides exhibit varying reactivity and selectivity. A comparative study of reducing agents in a standardized reductive amination procedure highlights these differences, with reagents like sodium triacetoxyborohydride often providing excellent yields for a broad range of substrates. organic-chemistry.org

Reducing Agent General Reaction Conditions Typical Yield Range Reference
NaBH(OAc)₃1.4 equiv. reagent, DCE, RT, 18h52% - 99% organic-chemistry.org
NaBH₃CN2 equiv. reagent, MeOH, AcOH, 24h23% - >99% organic-chemistry.org
NaBH₄2 equiv. reagent, MeOH, reflux0% - 96% organic-chemistry.org
H₂/Pd5% (10% Pd/C), EtOH, 40°C, 5 atm H₂0% - 64% organic-chemistry.org
Table 1: Comparison of reducing agents in reductive amination reactions. Yields are context-dependent and vary based on specific substrates.

In catalytic reductive amination using hydrogenation, the catalyst, pressure, and temperature are crucial variables. Patents for the synthesis of related N-alkylated benzylamines provide specific examples of optimized conditions. For instance, the hydrogenation of a nitrile in the presence of an amine can be effectively catalyzed by metals like palladium or nickel. google.comgoogle.com

Catalyst Substrates Conditions Reported Yield Reference
Palladium on Alumina (B75360)3,4-dimethoxyphenylacetonitrile, Methylbenzylamine150°C, 150 bar H₂90% google.com
Raney Nickel2-thiophene-acetonitrile, 2-chloro-benzylamine50°C, 35 bar H₂64.5% google.com
10% Palladium on Carbon2-thiophene-acetonitrile, 2-chloro-benzylamine50°C, 60 bar H₂75.5% google.com
Table 2: Examples of optimized catalytic conditions for the synthesis of related secondary amines.

These examples demonstrate that careful selection of the catalyst and reaction parameters can lead to high yields. For example, a process for producing N-methyl-2-(3,4-dimethoxyphenyl)ethylamine achieved a 90% yield with quantitative conversion of the starting nitrile by using a palladium on alumina catalyst under optimized temperature and pressure. google.com Similarly, yields for N-(2-chloro-benzyl)(2-thienyl)-2-ethylamine reached up to 75.5% using a palladium on carbon catalyst. google.com

Stereoselective Synthesis Considerations for Related Chiral Phenethylamine (B48288) Derivatives

The synthesis of specific, single-enantiomer chiral phenethylamine derivatives is a critical endeavor in medicinal chemistry and pharmacology, as the biological activity of such compounds often resides in only one of its stereoisomers. mdpi.comnih.gov Methodologies to achieve high enantiopurity include the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. These strategies are pivotal in accessing optically active phenethylamines, which are valuable as chiral building blocks and bioactive molecules themselves. researchgate.netnih.gov

A prevalent and effective strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a non-chiral substrate to guide the stereochemical outcome of a subsequent reaction. nih.gov One of the most widely used and cost-effective chiral auxiliaries is 1-phenylethylamine (B125046) (α-PEA). mdpi.com Available in both (R) and (S) forms, α-PEA can be used to synthesize a variety of chiral products. For instance, it has been employed as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, where modified sodium borohydrides were used to reduce an imine moiety, yielding diastereomeric products with moderate to good stereoselectivity that could be separated by column chromatography. researchgate.net

Another practical chiral auxiliary is pseudoephenamine, which has demonstrated remarkable stereocontrol in the alkylation of amides to form enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates purification, and show excellent diastereoselectivities, particularly in reactions forming quaternary stereocenters. nih.gov

Enzymatic methods offer a powerful and highly selective alternative for obtaining enantiomerically pure phenethylamines. researchgate.net Kinetic resolution, particularly using lipases, is a common approach. For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the enzymatic kinetic resolution of various racemic phenylethylamines. researchgate.net This method involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric purity. mdpi.comresearchgate.net A chemo-enzymatic, one-pot process combining an organocatalyst (AZADO), an oxidant (NaOCl), and an ω-transaminase enzyme has also been developed for the stereoselective synthesis of optically active 2-arylethylamines from racemic alcohols, achieving high yields and excellent enantiomeric excess. mdpi.com

**Table 1: Enzymatic Kinetic Resolution of Racemic Phenylethylamines using Candida Antarctica Lipase B (CAL-B)***

Substrate (Racemic Amine) Acyl Donor Product (S)-Amine Yield (%) Product (S)-Amine ee (%) Product (R)-Amide Yield (%) Product (R)-Amide ee (%)
Amphetamine Isopropyl methoxyacetate - - - -
4-Fluoroamphetamine Isopropyl methoxyacetate 45 >99 46 98
4-Chloroamphetamine Isopropyl methoxyacetate 43 >99 48 98
4-Bromoamphetamine Isopropyl methoxyacetate 40 >99 50 97

Data derived from studies on enzymatic resolutions. mdpi.comresearchgate.net

Asymmetric catalysis provides a direct route to chiral phenethylamines, often avoiding the need for stoichiometric chiral reagents. Nickel-catalyzed cross-coupling reactions have emerged as a potent method. For example, an asymmetric electrochemical organonickel-catalyzed reductive cross-coupling of aryl aziridines with aryl iodides has been reported to produce β-phenethylamines with good to excellent enantioselectivity. bohrium.com Similarly, the use of N-pyridinium aziridines as latent dual electrophiles allows for a stereoconvergent Ni-catalyzed cross-coupling with organozinc nucleophiles in the presence of chiral ligands to yield β-functionalized phenethylaminopyridinium salts. nih.gov This approach is notable for its modularity and the ability to generate stereoconvergence from a racemic starting material. nih.gov

Table 2: Examples of Asymmetric Synthesis of Chiral Phenethylamine Derivatives

Method Catalyst/Auxiliary Substrate Product Type Diastereomeric/Enantiomeric Excess Reference
Diastereoselective Reduction (R)-1-Phenylethylamine Imines Tetrahydro-β-carbolines Moderate to Good dr researchgate.net
Diastereoselective Alkylation Pseudoephenamine Amides α-Substituted Carboxylic Acids >98% de nih.gov
Ni/Photoredox Coupling NiBr2·diglyme / Chiral Ligand Aliphatic Aziridines + Aryl Iodides β-Phenethylamines Good to Excellent ee bohrium.com
Organometallic Addition Chiral 2-aryl-1,3-oxazolidines Organolithium/Grignard Reagents α-Alkyl Phenethylamines High de acs.org

ee = enantiomeric excess; de = diastereomeric excess; dr = diastereomeric ratio.

Other stereoselective strategies include the addition of organometallic reagents to chiral oxazolidines derived from amino alcohols. acs.org The chiral auxiliary directs the nucleophilic attack to one face of the molecule, leading to the formation of α-alkyl phenethylamines with high diastereoselectivity. Similarly, the diastereoselective addition of organometallic reagents to chiral oxime ethers in the presence of a Lewis acid has been shown to produce protected 1,2-aminoalcohols, which are precursors to chiral α-amino acid derivatives and other nitrogen-containing heterocycles. rsc.orgnih.gov These diverse methodologies underscore the importance of stereochemical control in the synthesis of phenethylamine analogs and provide a robust toolbox for accessing specific, biologically active enantiomers.

State of the Art Analytical Characterization of N 2 Chloro 3,4 Dimethoxybenzyl Ethanamine and Its Derivatives

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods provide fundamental information regarding the molecular structure, connectivity, and electronic environment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine is expected to exhibit distinct signals corresponding to each type of proton in the molecule. Based on the analysis of related structures, the following chemical shifts can be predicted. docbrown.infochemicalbook.comchemicalbook.com The aromatic protons on the dimethoxy-substituted ring would appear in the range of δ 6.5-7.5 ppm. The benzylic protons (CH2 adjacent to the aromatic ring) would likely resonate around δ 4.5 ppm. rsc.org The protons of the two methoxy (B1213986) groups would present as sharp singlets around δ 3.8 ppm. The ethylamine (B1201723) moiety protons would be observed further upfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom. Aromatic carbons typically resonate in the δ 110-160 ppm region. The benzylic carbon is expected around δ 56-60 ppm, while the carbons of the methoxy groups would appear around δ 55-56 ppm. rsc.orgrsc.org The ethylamine carbons would be found at higher field strengths.

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 160
Benzyl (B1604629) CH₂~4.556 - 60
Methoxy OCH₃~3.855 - 56
Ethylamino CH₂UpfieldUpfield

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignment of proton and carbon signals by showing correlations between coupled nuclei.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-benzyl phenethylamine (B48288) derivatives involve cleavage of the C-N bond and bonds adjacent to the aromatic rings. For this compound, characteristic fragments would be expected from the loss of the ethylamine side chain and cleavage of the benzyl group. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom. rsc.org

Ion Predicted m/z Description
[M+H]⁺230.09Molecular ion
[M-CH₂CH₂NH₂]⁺185.03Loss of the ethylamine moiety
[C₈H₈ClO₂]⁺171.022-Chloro-3,4-dimethoxybenzyl cation

Note: Predicted m/z values are for the most abundant isotope and may vary based on ionization technique.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net

FTIR: The FTIR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the 3300-3500 cm⁻¹ region would indicate N-H stretching of the secondary amine. C-H stretching vibrations of the aromatic ring and alkyl chain would be observed around 2800-3100 cm⁻¹. The C-O stretching of the methoxy groups would likely appear as strong bands around 1020-1250 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. researchgate.netnih.gov

Raman: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations are typically strong in Raman spectra. The C-Cl stretching vibration, which may be weak in the FTIR spectrum, could be more prominent in the Raman spectrum.

Functional Group Predicted FTIR Wavenumber (cm⁻¹) Vibrational Mode
N-H3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
C=C (aromatic)1450 - 1600Stretching
C-O (ether)1020 - 1250Stretching
C-Cl600 - 800Stretching

Note: Predicted values are based on typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. Typically, substituted benzenes exhibit one or more absorption bands in the 200-300 nm region. The presence of the chlorine and methoxy substituents will influence the position and intensity of these bands.

Chromatographic Methodologies for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the target compound from impurities and isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic of the compound under specific chromatographic conditions. The mass spectrometer provides a fragmentation pattern for the eluting compound, confirming its identity. This technique is particularly useful for detecting and identifying any volatile impurities or side-products from the synthesis. The fragmentation pattern observed in GC-MS would be similar to that obtained by direct infusion mass spectrometry. nist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and UHPLC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS), along with its advanced form, ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), represents a pivotal technology for the analysis of N-benzylphenethylamine derivatives, a class to which this compound belongs. These methods provide robust separation capabilities and definitive structural identification.

Detailed Research Findings:

The analysis of structurally related compounds, such as the N-(2-methoxybenzyl) or "NBOMe" series of phenethylamines, heavily relies on LC-MS for both identification and confirmation. nih.govresearchgate.netresearchgate.net Electrospray ionization (ESI) is a commonly utilized soft ionization source that typically generates a protonated molecule, denoted as [M+H]⁺. This ion is fundamental for the accurate determination of the molecular weight. For example, studies on N-(2-methoxybenzyl) derivatives of the 2C family of phenethylamines have successfully used liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS) to confirm the exact mass and elemental composition of these substances. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is crucial for elucidating the chemical structure through fragmentation analysis. A characteristic fragmentation pathway for N-benzylphenethylamine derivatives involves the cleavage of the benzylic carbon-nitrogen bond. This fragmentation typically produces a stable substituted benzyl cation. In the analysis of several NBOMe compounds, a prominent fragment ion at a mass-to-charge ratio (m/z) of 121 is consistently observed, corresponding to the 2-methoxybenzyl cation. researchgate.net While direct experimental data for this compound is limited in published literature, it is anticipated that its fragmentation would yield a characteristic 2-chloro-3,4-dimethoxybenzyl cation with isotopic peaks at m/z 185 and 187 due to the presence of chlorine.

The enhanced resolution and speed of UHPLC-MS are particularly valuable in forensic science and chemical research, where the separation of closely related isomers and analogues is often required. researchgate.net Furthermore, the integration of LC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy, whether through online or offline coupling, creates a powerful and comprehensive platform for the detailed analysis of small molecules within complex samples. nih.gov

Interactive Data Table: Illustrative Mass Spectrometric Data for Related N-Benzylphenethylamine Derivatives

The following table summarizes typical mass spectrometric data for several NBOMe compounds, which can serve as a reference for predicting the analytical behavior of this compound.

CompoundParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Analytical Method
25D-NBOMe330.2121, 150LC-ESI-QTOF-MS
25E-NBOMe344.2121, 150LC-ESI-QTOF-MS
25G-NBOMe358.2121, 150LC-ESI-QTOF-MS
25C-NBOMe350.191, 121, 150LC-ESI-QTOF-MS
This data is based on published analyses of NBOMe derivatives. nih.govresearchgate.netresearchgate.net

Capillary Electrophoresis (CE) and Thin Layer Chromatography (TLC)

While LC-MS is a primary analytical tool, capillary electrophoresis (CE) and thin-layer chromatography (TLC) provide valuable, often complementary, information for the characterization of N-benzylphenethylamine derivatives.

Capillary Electrophoresis (CE):

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. This technique is known for its high separation efficiency, rapid analysis times, and minimal consumption of samples and solvents. For basic compounds such as this compound, which contains a secondary amine group, CE is an effective analytical method. The separation can be fine-tuned by optimizing parameters like the pH of the background electrolyte, the strength of the applied electric field, and the temperature of the capillary.

Thin Layer Chromatography (TLC):

Thin-layer chromatography is a straightforward and cost-effective chromatographic technique frequently used for the rapid screening of samples and for monitoring the progress of chemical reactions. researchgate.net In the analysis of N-benzylphenethylamine derivatives, TLC allows for the separation of compounds based on their relative polarities. The retention factor (Rf value) for each compound is determined by the choice of the stationary phase, such as silica (B1680970) gel, and the composition of the mobile phase. The separated compounds are typically visualized under ultraviolet (UV) light or by applying a chemical staining agent. researchgate.net

Interactive Data Table: Comparison of CE and TLC for the Analysis of this compound and its Derivatives

TechniqueSeparation PrincipleCommon ApplicationsKey Advantages
Capillary Electrophoresis (CE) Differential migration based on charge-to-size ratio in an electric field.Purity assessment, separation of isomers.High efficiency, rapid analysis, low sample and solvent usage.
Thin Layer Chromatography (TLC) Differential partitioning between a stationary phase and a mobile phase.Reaction monitoring, preliminary screening of mixtures.Simplicity, speed, low cost, ability to analyze multiple samples simultaneously.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This powerful technique yields accurate measurements of bond lengths, bond angles, and torsional angles, providing unequivocal confirmation of a molecule's structure and stereochemistry. nih.gov

The crystallographic process consists of three main stages:

Crystallization: The initial and often most critical step is the cultivation of a single crystal of high quality. nih.gov This is typically accomplished through the slow evaporation of a solvent from a concentrated and purified solution of the compound.

Data Collection: The single crystal is placed in an X-ray diffractometer, where it is exposed to a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a distinct diffraction pattern that is captured by a detector. nih.gov

Structure Solution and Refinement: The recorded diffraction pattern undergoes mathematical processing to solve the crystal structure and determine the positions of the atoms within the unit cell. This initial structural model is then refined to achieve the best possible agreement with the experimental data, resulting in a highly detailed and accurate three-dimensional molecular structure. nih.gov

Although a crystal structure for this compound has not been reported in the reviewed literature, the application of X-ray crystallography to other small organic molecules highlights its importance. For instance, this technique has been used to elucidate the structures of various derivatives of quinones and hydantoins, providing detailed insights into their molecular geometries and the nature of their intermolecular interactions, such as hydrogen bonds. researchgate.netnih.govresearchgate.net

Interactive Data Table: Representative Crystallographic Data for a Small Organic Molecule

The following table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. Such data would be essential for defining the solid-state structure of this compound.

Crystallographic ParameterDescription
Crystal System The classification of the crystal based on its symmetry.
Space Group The mathematical group describing the symmetry of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ) The parameters defining the size and shape of the repeating unit of the crystal lattice.
Z The number of molecules contained within a single unit cell.
R-factor A measure of the agreement between the refined structural model and the observed diffraction data.
This table presents a general example of crystallographic data and does not represent the target compound.

The successful determination of the crystal structure of this compound would provide definitive proof of its chemical identity and offer valuable information regarding its conformational preferences and packing arrangements in the solid state.

Computational Chemistry and Molecular Modeling of N 2 Chloro 3,4 Dimethoxybenzyl Ethanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and related characteristics of a compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org It is favored for its balance of accuracy and computational efficiency, making it a standard tool for chemists. arxiv.org The process begins with geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. nih.gov Functionals like B3LYP are commonly employed for their robust performance in predicting molecular geometries. nih.gov

For N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine, a DFT-based geometry optimization would precisely calculate the bond lengths, bond angles, and dihedral angles. This process would reveal the spatial arrangement of the 2-chloro-3,4-dimethoxybenzyl group in relation to the ethanamine side chain.

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netdergipark.org.tr Each calculated frequency can be assigned to a specific vibrational mode (e.g., C-H stretching, N-H bending, C-Cl stretching), providing a theoretical spectrum that can be compared with experimental data to confirm the molecule's structure. dergipark.org.tr

Table 1: Theoretical Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-Cl1.75 Å
C-O (methoxy)1.37 Å
C-N1.47 Å
C=C (aromatic)~1.40 Å
Bond AngleC-C-N110.5°
Cl-C-C (aromatic)120.1°
C-O-C (ether)117.5°

Note: These values are illustrative and represent typical results from DFT (B3LYP) calculations for similar molecular fragments.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxybenzene ring and the nitrogen atom of the ethanamine group, which are the primary sites for electrophilic attack. The LUMO is likely distributed over the aromatic ring, particularly influenced by the electron-withdrawing chlorine atom, indicating the regions susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

ParameterEnergy (eV)Significance
HOMO Energy-5.8 eVElectron-donating ability
LUMO Energy-0.9 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.9 eVChemical reactivity and kinetic stability

Note: These values are illustrative examples derived from typical DFT calculations on similar aromatic amines.

An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution within a molecule. dergipark.org.tr It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP map uses a color spectrum to identify regions of varying potential: red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor areas (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an ESP analysis would highlight several key features:

Negative Potential (Red/Yellow): The oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine group would exhibit strong negative potential due to the high electronegativity and lone pairs of electrons. These are the primary sites for hydrogen bond accepting interactions.

Positive Potential (Blue): The hydrogen atoms of the amine group (-NH2) would show a distinct positive potential, making them key hydrogen bond donor sites.

Aromatic Ring: The benzene (B151609) ring itself would show a complex potential distribution, influenced by the electron-donating methoxy groups and the electron-withdrawing chloro substituent.

This analysis is crucial for understanding intermolecular interactions, particularly how the molecule might bind to a biological receptor. dergipark.org.tr

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein or receptor. d-nb.info This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. nih.gov The process involves placing the ligand (in this case, this compound) into the binding site of a receptor and calculating a "docking score," which estimates the free energy of binding (ΔG). mdpi.com

A docking simulation for this compound would involve:

Obtaining the 3D structures of the ligand (from DFT optimization) and a target receptor (from a protein database like PDB).

Using a docking program (e.g., AutoDock Vina) to explore various binding poses of the ligand within the receptor's active site. mdpi.com

Scoring the poses based on binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger, more favorable interaction.

Analyzing the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. nih.govmdpi.com

The ESP and FMO analyses provide a theoretical basis for the interactions observed in docking. For instance, the hydrogen bond donor/acceptor sites identified by the ESP map would be expected to form hydrogen bonds with complementary residues in the receptor.

Table 3: Hypothetical Molecular Docking Results

Target Protein (Example)Binding Affinity (ΔG, kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
A Monoamine Transporter-8.2Asp79, Ser149Hydrogen Bond with Amine Group
-8.2Phe325, Trp84Hydrophobic Interaction with Benzene Ring
-8.2Tyr152Hydrogen Bond with Methoxy Group

Note: This table is purely illustrative. The target and results are hypothetical examples of what a molecular docking study could reveal.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. For a flexible molecule like this compound, identifying the most stable (lowest energy) conformation is crucial, as this is the form that is most likely to be biologically active.

The key rotatable bonds in this molecule are the C-C bond of the ethanamine side chain and the bond connecting the benzyl (B1604629) group to the nitrogen atom. Computational methods, typically using DFT or other molecular mechanics force fields, can be used to systematically rotate these bonds and calculate the potential energy of each resulting conformer.

The results are often visualized on a potential energy surface (PES) plot, which shows energy as a function of the dihedral angles of the rotated bonds. The minima on this surface correspond to stable conformers, while the peaks represent high-energy transition states. This analysis helps determine the molecule's preferred shape in different environments and its flexibility, which is a critical factor in its ability to bind to a receptor site.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(2-Chloro-3,4-dimethoxybenzyl)ethanamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved P95 respirators for minor exposures and OV/AG/P99 respirators for higher risks. Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact .
  • Storage : Maintain at -20°C in tightly sealed containers to ensure stability ≥5 years .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes and seek medical attention .

Q. How can researchers determine the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS with UV detection (λmax ~255 nm) to assess purity and degradation products .
  • Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the benzyl and ethanamine moieties .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Melting Point : 12–15°C (for structural analogs) .
  • Boiling Point : 188°C at 15 mmHg .
  • Stability : Stable under recommended storage conditions but avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What methodological approaches are employed to differentiate positional isomers of N-benzyl-phenethylamine derivatives like this compound?

  • Methodological Answer :

  • LC-HRMS : Resolves isomers by retention time and exact mass differences (e.g., chlorine vs. methoxy group positioning) .
  • 2D NMR (COSY, NOESY) : Identifies through-space coupling between substituents, such as chloro and dimethoxy groups on the benzyl ring .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration in solid-state analogs .

Q. How to design experiments to assess the 5-HT2A receptor affinity of this compound?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H-ketanserin or 3H^3H-LSD in HEK-293 cells expressing human 5-HT2A receptors. Measure IC50 values via competitive displacement .
  • Functional Assays : Monitor intracellular calcium flux (Fluo-4 dye) or ERK phosphorylation to evaluate agonist/antagonist activity .
  • In Vivo Models : Zebrafish behavioral assays (e.g., locomotor activity changes) correlate receptor activation with neurochemical effects .

Q. What strategies are recommended for resolving contradictory toxicity data in existing literature on this compound analogs?

  • Methodological Answer :

  • Comparative Toxicity Profiling : Conduct parallel in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) across analogs to identify structure-activity relationships .
  • Dose-Response Studies : Use standardized OECD guidelines for acute oral toxicity (e.g., LD50 in rodents) to harmonize data interpretation .
  • Meta-Analysis : Cross-reference with IARC, ACGIH, and NTP classifications to contextualize discrepancies in hazard ratings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.